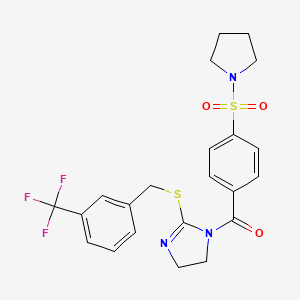

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic compound known for its multifaceted applications in various fields of scientific research. This complex molecule combines distinct functional groups that contribute to its unique properties and diverse reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves several key steps:

Formation of Pyrrolidin-1-ylsulfonyl Phenyl Intermediate: : Typically, this step involves the sulfonylation of phenyl compounds with pyrrolidine derivatives, using reagents like sulfonyl chlorides under basic conditions.

Introduction of Trifluoromethylbenzyl Thio Group: : This step might involve the reaction of a benzyl thiol compound with a trifluoromethyl precursor, often facilitated by a transition metal catalyst or through nucleophilic substitution reactions.

Cyclization to Form 4,5-Dihydro-1H-imidazole: : The final cyclization step can be achieved using appropriate reagents and conditions that promote the formation of the imidazole ring, often requiring dehydrating agents or high temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound is optimized for high yield and purity. Large-scale reactions often utilize continuous flow chemistry for better control over reaction parameters, reducing by-products and increasing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Using oxidizing agents like mCPBA or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce certain functional groups.

Substitution: : Nucleophilic or electrophilic substitutions can occur on different parts of the molecule, influenced by the electronic effects of its substituents.

Common Reagents and Conditions

Oxidation Reagents: : mCPBA, hydrogen peroxide.

Reduction Reagents: : LiAlH4, NaBH4.

Substitution Conditions: : Vary depending on the nature of the substituent; typical reagents include halides, organometallics, and other nucleophiles.

Major Products Formed

The products depend on the specific reactions; for instance:

Oxidation: can introduce sulfoxide or sulfone groups.

Reduction: can result in alcohols or amines.

Substitution: often leads to modified aromatic or alkyl chains.

Applications De Recherche Scientifique

This compound is used extensively in:

Chemistry: : As a reagent in the synthesis of other complex molecules, providing versatility due to its functional groups.

Biology: : Studying interactions with biological macromolecules, helping to elucidate pathways and mechanisms.

Medicine: : Investigating potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: : Used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action involves interactions with molecular targets such as enzymes, receptors, or ion channels. It can inhibit or activate these targets, depending on the context, altering pathways involved in cellular signaling, metabolism, or gene expression.

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, such as (4-(morpholin-1-ylsulfonyl)phenyl) and (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability. The pyrrolidine ring also contributes to its unique binding properties, distinguishing it from its analogs.

Similar compounds include:

(4-(morpholin-1-ylsulfonyl)phenyl)(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

(4-(piperidin-1-ylsulfonyl)phenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

This comprehensive overview captures the essence of this compound, showcasing its significance in various scientific domains. Feel free to dive deeper into any specific area!

Activité Biologique

The compound (4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct functional groups contributing to its biological activity:

- Pyrrolidinyl Sulfonamide : Known for its role in enhancing solubility and bioavailability.

- Trifluoromethyl Benzyl Group : Often associated with increased lipophilicity and metabolic stability.

- Imidazole Moiety : Commonly found in many biologically active compounds, contributing to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The sulfonamide moiety may interact with specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against a range of bacterial strains due to their ability to disrupt cell wall synthesis.

Anticancer Potential

Studies have suggested that compounds containing imidazole and sulfonamide groups can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of key survival pathways in tumor cells, leading to increased rates of programmed cell death.

Preclinical Studies

In preclinical trials, derivatives of this compound were tested for their efficacy against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl ring significantly affect the compound's potency. Substituents such as trifluoromethyl groups enhance the lipophilicity and overall biological activity .

Data Tables

| Biological Activity | Mechanism | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | 0.5 µg/mL | Gram-positive bacteria |

| Anticancer | Induction of apoptosis | 1.61 µg/mL | A-431 cancer cells |

| Enzyme Inhibition | Competitive inhibition | Varies | Specific enzymes |

Propriétés

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFCLUTZVWUAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.